molecular formula C11H17NO3 B1457035 1,4-Dioxa-10-azadispiro[4.2.4^{8}.2^{5}]tetradecan-11-one CAS No. 914780-95-3

1,4-Dioxa-10-azadispiro[4.2.4^{8}.2^{5}]tetradecan-11-one

Cat. No. B1457035
M. Wt: 211.26 g/mol
InChI Key: NUPNYQFGLIQQGM-UHFFFAOYSA-N
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Description

1,4-Dioxa-10-azadispiro[4.2.4^8.2^5]tetradecan-11-one, commonly referred to as 1,4-DADT, is a highly versatile chemical compound with a wide range of applications in the scientific research field. It has been used for a variety of purposes, ranging from synthesis of pharmaceuticals to the development of new materials. 1,4-DADT is a heterocyclic compound that contains a dioxa-azadispiro ring system. This ring system is composed of four rings, two of which are fused together, and two of which are connected by a single carbon-carbon bond. The compound has a molecular weight of 368.5 g/mol and a melting point of approximately 78°C.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • The compound has been utilized in the study of chemical synthesis processes. For example, its derivatives were involved in a study on the dimerization of 2-phenyl-1,3-dioxan-5-one, providing insights into the mechanism of its formation (Collins et al., 1974).
  • Another application is in the structural analysis of similar compounds. The crystal structure of 1,6,9,13-Tetraoxadispiro[4.2.4.2]tetradecane-2,10-dione, a related compound, was determined, highlighting the arrangement of its molecular structure (Ju Yong & C. Tse, 1988).

Synthetic Methodology Development

  • This compound has been instrumental in developing new synthetic methodologies. For example, a study focused on the diastereospecific synthesis of spiro[4.5]decan-2-ones, a precursor for other complex molecules, using a rhodium-catalyzed process (Sattelkau & Eilbracht, 1998).

Potential Pharmaceutical Applications

  • Research has explored its potential in pharmaceutical applications. For instance, a study synthesized derivatives to evaluate their antimalarial activity, demonstrating the compound's relevance in medicinal chemistry (Vennerstrom et al., 2000).

Material Science and Liquid Crystals

  • It has also been used in the field of material science, particularly in the study of liquid-crystalline properties of related compounds. These studies provide valuable information for the development of new materials (Frach et al., 1989).

Novel Compound Synthesis

  • Additionally, this compound has been a focus in the synthesis of novel compounds. For example, a study aimed at synthesizing new spiroheterocycles, demonstrating the versatility of this compound in creating diverse molecular structures (Goubert et al., 2006).

Safety And Hazards

The safety information available indicates that 1,4-Dioxa-10-azadispiro[4.2.4{8}.2{5}]tetradecan-11-one may pose some hazards. The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The specific hazard statements for this compound are not available in the search results.

properties

IUPAC Name

9,12-dioxa-3-azadispiro[4.2.48.25]tetradecan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c13-9-7-10(8-12-9)1-3-11(4-2-10)14-5-6-15-11/h1-8H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUPNYQFGLIQQGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC13CC(=O)NC3)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dioxa-10-azadispiro[4.2.4^{8}.2^{5}]tetradecan-11-one

CAS RN

914780-95-3
Record name 1,4-dioxa-10-azadispiro[4.2.4^{8}.2^{5}]tetradecan-11-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of (8-nitromethyl-1,4-dioxa-spiro[4.5]dec-8-yl)-acetic acid methyl ester (5.34 g, 19.5 mmol) in 35 mL of methanol was purged with nitrogen. A portion of about 430 mg of Raney 2800 nickel was added. The reaction mixture was purged with hydrogen and a positive pressure of hydrogen was maintained overnight using a balloon. Then, the final mixture was purged with nitrogen and filtered through a pad of celite washing with methanol. The filtrate was concentrated to afford 1,4-dioxa-10-aza-dispiro[4.2.4.2]tetradecan-11-one (3.95 g, 96%) as a white solid.
Quantity
5.34 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a slurry of Methyl [8-(nitromethyl)-1,4-dioxaspiro[4.5]dec-8-yl]acetate (1 g, 4.7 mmol) in Methanol (20 mL) was added Pd/C (1 g, 10%) under N2 atmosphere. The reaction mixture was stirred at room temperature under 5 kg/cm2 H2 pressure for 12 h. After completion, the reaction mixture was filtered through celite pad, washed with methanol and the filtrate was concentrated under reduced pressure to afford the title compound as a white solid (0.7 g, 70%). 1H NMR (400 MHz, DMSO-d6) δ 7.46 (s, 1H), 3.83 (s, 4H), 3.00 (s, 2H), 2.00 (s, 2H), 1.56-1.51 (m, 8H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Dioxa-10-azadispiro[4.2.4^{8}.2^{5}]tetradecan-11-one
Reactant of Route 2
1,4-Dioxa-10-azadispiro[4.2.4^{8}.2^{5}]tetradecan-11-one
Reactant of Route 3
1,4-Dioxa-10-azadispiro[4.2.4^{8}.2^{5}]tetradecan-11-one
Reactant of Route 4
1,4-Dioxa-10-azadispiro[4.2.4^{8}.2^{5}]tetradecan-11-one
Reactant of Route 5
1,4-Dioxa-10-azadispiro[4.2.4^{8}.2^{5}]tetradecan-11-one
Reactant of Route 6
1,4-Dioxa-10-azadispiro[4.2.4^{8}.2^{5}]tetradecan-11-one

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